molecular formula C17H15NO B8509618 2,2-Diphenyl-N-prop-2-ynyl-acetamide

2,2-Diphenyl-N-prop-2-ynyl-acetamide

Cat. No.: B8509618
M. Wt: 249.31 g/mol
InChI Key: TYEUYBYPDWMCPT-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-prop-2-ynyl-acetamide is a substituted acetamide featuring two phenyl groups at the α-carbon of the acetamide backbone and a propargyl (prop-2-ynyl) group attached to the nitrogen atom. This structure combines aromatic bulk with the reactive alkyne moiety, making it a compound of interest in medicinal chemistry and materials science. The propargyl group may enhance reactivity in click chemistry or serve as a pharmacophore in bioactive molecules .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2,2-diphenyl-N-prop-2-ynylacetamide

InChI

InChI=1S/C17H15NO/c1-2-13-18-17(19)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h1,3-12,16H,13H2,(H,18,19)

InChI Key

TYEUYBYPDWMCPT-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Compound Name Substituents (N-position) Substituents (α-C position) Molecular Weight (g/mol) Key Properties/Applications Reference ID
2,2-Diphenyl-N-(2,4,5-trichlorophenyl)acetamide 2,4,5-Trichlorophenyl Diphenyl Not reported Crystallography studies
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazol-2-yl 2,6-Dichlorophenyl 287.17 Structural mimic of benzylpenicillin; antimicrobial potential
2-(3,4-Dihydroxyphenyl)-N-(prop-2-yn-1-yl)acetamide Propargyl 3,4-Dihydroxyphenyl 205.21 High polarity; potential neuroactive applications
2-Cyano-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylphenyl Cyano 188.23 Agrochemical applications (herbicide intermediate)

Key Observations:

  • Aromatic Bulk vs. Reactivity: The diphenyl group in the target compound increases steric hindrance compared to mono-aryl or heteroaryl substituents (e.g., thiazol in ). This may reduce solubility but enhance binding affinity in hydrophobic environments.
  • Propargyl Group: The propargyl moiety (shared with ) enables click chemistry modifications, a feature absent in chloro- or cyano-substituted analogues.

Functional Group Variations

  • N-Substituents: Propargyl (Target Compound): Introduces alkyne reactivity for bioconjugation (e.g., azide-alkyne cycloaddition). Diethylamino (): The compound 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide has a pKa of 7.93, suggesting moderate basicity, which could influence pharmacokinetics . Thiazolyl (): Enhances coordination ability, making it suitable for metal-binding applications .
  • Dichlorophenyl (): Electron-withdrawing groups may increase electrophilicity, affecting reactivity . Dihydroxyphenyl (): Introduces hydrogen-bonding sites, enhancing solubility in polar solvents .

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